molecular formula C12H8O4 B191572 Isobergapten CAS No. 482-48-4

Isobergapten

Cat. No. B191572
CAS RN: 482-48-4
M. Wt: 216.19 g/mol
InChI Key: AJSPSRWWZBBIOR-UHFFFAOYSA-N
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Description

Isobergapten is a furocoumarin . Furocoumarins are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations . Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits .


Synthesis Analysis

Isobergapten synthesis involves a multi-step reaction with 2 steps: aqueous methanol and KOH-solution, followed by acetic acid anhydride and sodium acetate . Another method involves organic solvent dispersive liquid–liquid microextraction (OS-DLLME) and ionic liquid dispersive liquid–liquid microextraction (IL-DLLME), coupled with high-performance liquid chromatography for the analysis of the eight coumarin compounds .


Molecular Structure Analysis

Isobergapten has a molecular formula of C12H8O4 . It contains a total of 26 bonds; 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether .


Chemical Reactions Analysis

Isobergapten is a furanocoumarin, which is a class of organic compounds characterized by a furan ring angularly fused to a coumarin .


Physical And Chemical Properties Analysis

Isobergapten has a molecular weight of 216.19 and a molecular formula of C12H8O4 . It is a small molecule and belongs to the class of angular furanocoumarins .

Scientific Research Applications

Pharmaceutical Research

Isobergapten has been identified as having multiple biological properties, including anti-HIV , anti-tumor , anti-hypertension , anti-arrhythmia , anti-osteoporosis , antibacterial , antifungal , and antisepsis activities . These properties make it a valuable compound for developing new medications and therapies.

Analytical Chemistry

In analytical chemistry, Isobergapten is used as a reference substance in chromatographic analysis . It is particularly useful in methods like Dispersive Liquid–Liquid Microextraction (DLLME) coupled with High-Performance Liquid Chromatography (HPLC) for the determination of coumarin compounds in traditional Chinese medicines .

Microbiology

Isobergapten exhibits activity against various bacterial strains such as Staphylococcus aureus , Bacillus cereus , Pseudomonas aeruginosa , and Salmonella enteritidis . This makes it an important compound for studying microbial resistance and developing new antibacterial agents .

Enzyme Inhibition

Research has shown that Isobergapten can inhibit α-glucosidase , an enzyme relevant in the carbohydrate digestion process. This inhibition is significant for managing conditions like diabetes , where slowing down carbohydrate digestion can be beneficial .

Antioxidant Studies

Isobergapten has demonstrated the ability to scavenge DPPH radicals in cell-free assays, indicating its potential as an antioxidant. This property is significant for research into preventing oxidative stress-related diseases .

Safety and Hazards

Isobergapten is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPSRWWZBBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=C3C=COC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075415
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobergapten

CAS RN

482-48-4
Record name Isobergapten
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobergapten
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Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
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Record name 482-48-4
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Record name ISOBERGAPTEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Isobergapten?

A1: Isobergapten has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize Isobergapten?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of Isobergapten. [, , , ]

Q3: How can Isobergapten be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify Isobergapten in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying Isobergapten, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for Isobergapten analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for Isobergapten analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for Isobergapten. [, ]

Q5: Which plant species are known to contain Isobergapten?

A5: Isobergapten has been identified in various plant species, including:

  • Radix Angelicae Biseratae []
  • Heracleum laciniatum [, ]
  • Dorstenia bryoniifolia []
  • Heracleum moellendorffii [, ]
  • Notopterygium root []
  • Angelica archangelica []
  • Heracleum sphondylium []
  • Heracleum mantegazzianum []
  • Abutilon figarianum []
  • Saposhnikovia divaricata []
  • Peucedanum decursivum []
  • Heracleum canescens []
  • Heracleum pinnatum []
  • Heracleum dissectum []
  • Pastinaca sativa []
  • Incarvillea younghusbandii []

Q6: How is Isobergapten typically isolated from plant material?

A6: Isobergapten is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of Isobergapten?

A7: Research suggests that Isobergapten exhibits various biological activities, including:

  • Antifungal activity: Isobergapten, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.
  • Antibacterial activity: Studies indicate potential antibacterial properties of Isobergapten, particularly against Staphylococcus aureus. []

Q8: Has Isobergapten been investigated for potential therapeutic applications?

A8: While Isobergapten has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of Isobergapten causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to Isobergapten, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling Isobergapten with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of Isobergapten and its derivatives?

A10: While the provided research primarily focuses on Isobergapten itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on Isobergapten and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

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